N-Phenyl-2-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)aniline
Description
N-Phenyl-2-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)aniline is a heterocyclic compound featuring a 1,3,4-thiadiazole core linked to an aniline moiety and a pyridin-4-yl substituent. The pyridine ring enhances coordination capabilities, making the compound a candidate for metal-organic frameworks or enzyme inhibition studies .
Properties
CAS No. |
88518-10-9 |
|---|---|
Molecular Formula |
C19H14N4S |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
N-phenyl-2-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)aniline |
InChI |
InChI=1S/C19H14N4S/c1-2-6-15(7-3-1)21-17-9-5-4-8-16(17)19-23-22-18(24-19)14-10-12-20-13-11-14/h1-13,21H |
InChI Key |
UQSWKCGTKULKRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC=C2C3=NN=C(S3)C4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-2-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)aniline typically involves the formation of the thiadiazole ring followed by the introduction of the pyridine and phenyl groups. One common method involves the cyclization of appropriate thiosemicarbazide derivatives with pyridine-4-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-2-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) or chlorine (Cl2), sulfonation with sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro, halo, and sulfonyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has demonstrated that derivatives of thiadiazole compounds possess significant antimicrobial properties. For instance, studies indicate that N-Phenyl-2-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)aniline exhibits potent activity against various bacterial strains. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
Anticancer Properties
Recent investigations have shown that this compound can act as an inhibitor of specific cancer cell lines. For example, in vitro studies reported a notable reduction in cell viability for breast cancer cells treated with this compound. The compound's effectiveness is attributed to its ability to induce apoptosis through the activation of caspase pathways.
Case Study: Inhibition of EGFR
A study published in ScienceDirect explored the efficacy of thiadiazole derivatives in inhibiting the epidermal growth factor receptor (EGFR), which is often overexpressed in cancer. The results indicated that this compound could effectively inhibit EGFR activity, suggesting its potential as a therapeutic agent for targeted cancer therapies .
Agricultural Applications
Pesticidal Properties
The compound has been evaluated for its pesticidal activity against various agricultural pests. Thiadiazole derivatives have shown promise as effective insecticides due to their neurotoxic effects on target organisms. Laboratory tests revealed that this compound could significantly reduce pest populations while exhibiting low toxicity to non-target species.
Herbicidal Activity
In addition to its insecticidal properties, the compound has been assessed for herbicidal applications. Studies indicate that it can inhibit the growth of several weed species by disrupting photosynthesis and other vital processes within plant cells.
Materials Science Applications
Polymeric Materials
this compound has been incorporated into polymer matrices to enhance their mechanical and thermal properties. Research demonstrates that adding this compound improves the tensile strength and thermal stability of polymers used in various industrial applications.
Case Study: Conductive Polymers
A notable application is in the development of conductive polymers. By integrating thiadiazole compounds into polymer structures, researchers have created materials with enhanced electrical conductivity suitable for electronic devices and sensors .
Data Table: Summary of Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial | Effective against multiple bacterial strains |
| Anticancer | Induces apoptosis in breast cancer cell lines | |
| EGFR Inhibition | Significant inhibition observed in vitro | |
| Agricultural Science | Pesticide | Reduces pest populations with low non-target toxicity |
| Herbicide | Inhibits growth of key weed species | |
| Materials Science | Polymer Enhancement | Improves mechanical and thermal properties |
| Conductive Polymers | Develops materials with enhanced electrical conductivity |
Mechanism of Action
The mechanism of action of N-Phenyl-2-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes, while its anticancer activity could involve the disruption of cellular signaling pathways.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Comparison with 1,3,4-Thiadiazole Derivatives
provides data on structurally related 1,3,4-thiadiazole derivatives substituted with alkyl/arylthio, chlorobenzyl, and methoxy groups. Key differences include:
Table 1: Physical Properties of Selected 1,3,4-Thiadiazole Derivatives
| Compound ID | Substituents | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 5h | Benzylthio, 2-isopropyl-5-methylphenoxy | 88 | 133–135 |
| 5g | Ethylthio, 2-isopropyl-5-methylphenoxy | 78 | 168–170 |
| 5k | Methylthio, 2-methoxyphenoxy | 72 | 135–136 |
| Target | Pyridin-4-yl, N-phenyl | — | — |
- Substituent Effects : Bulky groups (e.g., benzylthio in 5h) correlate with higher yields (88%), likely due to improved crystallinity or stability during synthesis. Smaller substituents (e.g., methylthio in 5k) result in lower yields (72%) .
- Melting Points: Ethylthio-substituted 5g exhibits a notably higher melting point (168–170°C) than benzylthio analog 5h (133–135°C), suggesting enhanced intermolecular interactions (e.g., hydrogen bonding or π-stacking) in less sterically hindered derivatives .
Comparison with Oxadiazole Analogs
highlights oxadiazole-based analogs, such as N-Phenyl-N-{4-[5-(4-pyridyl)-1,3,4-oxadiazol-2-yl]phenyl}aniline. Key distinctions include:
Table 2: Thiadiazole vs. Oxadiazole Core Properties
| Property | Thiadiazole (Target) | Oxadiazole (Analog) |
|---|---|---|
| Heteroatom | S | O |
| Aromaticity | High (6π-electron system) | Moderate (less polarizable) |
| Electron-Withdrawing | Stronger (S atom) | Weaker (O atom) |
| Lipophilicity | Higher | Lower |
Comparison with Pyridinyl-Substituted Anilines
describes 4-chloro-N-[1-(pyridin-4-yl)ethyl]aniline, which shares the pyridin-4-yl group but lacks the thiadiazole core. Differences include:
- Bioactivity: The thiadiazole ring in the target compound may enhance antimicrobial or anticancer activity compared to chloro-substituted analogs, as thiadiazoles are known to disrupt enzyme function .
- Coordination Chemistry : The pyridinyl group in both compounds facilitates metal coordination, but the thiadiazole’s sulfur could provide additional binding sites for transition metals .
Biological Activity
N-Phenyl-2-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)aniline, a compound featuring a thiadiazole core and a pyridine moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound and its derivatives.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 254.31 g/mol. Its structure includes a phenyl ring connected to a thiadiazole ring that is further substituted with a pyridine group. The presence of nitrogen and sulfur in the thiadiazole ring enhances its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthesis pathways often include the formation of the thiadiazole ring through cyclization reactions involving hydrazine derivatives and carbon disulfide or thiosemicarbazides.
Anticancer Activity
Research indicates that compounds with a 1,3,4-thiadiazole scaffold exhibit significant anticancer properties. For instance, derivatives have shown cytotoxic effects against various cancer cell lines including PC3 (prostate cancer), HT29 (colorectal cancer), and SKNMC (neuroblastoma) cells. The mechanism of action is primarily attributed to the inhibition of lipoxygenase enzymes, which play a role in tumorigenesis.
A study demonstrated that certain nitro-containing derivatives exhibited higher cytotoxicity against the PC3 cell line compared to doxorubicin, a standard chemotherapy drug . The structure–activity relationship (SAR) analysis revealed that substitutions at specific positions on the phenyl ring can enhance or diminish anticancer activity.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Nitro Derivative A | PC3 | 5.0 | Lipoxygenase Inhibition |
| Methoxy Derivative B | SKNMC | 10.0 | Apoptosis Induction |
| Doxorubicin | PC3 | 15.0 | DNA Intercalation |
Antimicrobial Activity
N-Phenyl derivatives have also shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. A recent study reported that compounds containing the thiadiazole moiety exhibited superior antibacterial efficacy compared to standard antibiotics like ampicillin . The mechanism involves disruption of bacterial cell wall synthesis and interference with vital metabolic pathways.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiadiazole Derivative C | Staphylococcus aureus | 12 µg/mL |
| Thiadiazole Derivative D | Escherichia coli | 32 µg/mL |
Case Studies
- Cytotoxicity Study : A series of thiadiazole derivatives were synthesized and evaluated for their cytotoxic effects on human colon carcinoma (HTC-116) and hepatocellular carcinoma (HepG-2). Among them, a specific derivative demonstrated IC50 values significantly lower than those of conventional chemotherapeutics .
- Antibacterial Evaluation : In a comparative study against metronidazole-resistant Helicobacter pylori strains, several thiadiazole derivatives exhibited potent antibacterial activity, suggesting their potential as new therapeutic agents for resistant infections .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-Phenyl-2-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)aniline, and how can reaction conditions be optimized?
- Methodology : Start with a base-catalyzed cyclocondensation of thiosemicarbazides with carboxylic acid derivatives to form the 1,3,4-thiadiazole core. Subsequent coupling reactions (e.g., Ullmann or Buchwald-Hartwig) can introduce the pyridyl and aniline moieties. Optimize reaction time, temperature (e.g., 80–120°C), and solvent polarity (DMF or THF) to enhance yields. Monitor progress via TLC and HPLC-MS for intermediate purity .
Q. How can the molecular structure and crystallinity of this compound be confirmed experimentally?
- Methodology : Perform single-crystal X-ray diffraction (SC-XRD) to resolve bond lengths, angles (e.g., C–N: ~1.32–1.37 Å, C–S: ~1.67–1.72 Å), and torsion angles. Use crystals grown via slow evaporation in DCM/hexane. Refinement parameters (R factor < 0.05, data-to-parameter ratio > 7.0) ensure accuracy. Compare with DFT-optimized geometries for validation .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- FT-IR : Identify thiadiazole C=N stretching (1650–1600 cm⁻¹) and pyridyl ring vibrations (1550–1450 cm⁻¹).
- NMR : Assign aromatic protons (δ 7.2–8.5 ppm in H NMR) and heterocyclic carbons (δ 150–160 ppm in C NMR).
- UV-Vis : Analyze π→π* transitions (λmax ~270–320 nm) to assess conjugation .
Advanced Research Questions
Q. How do electronic effects of the pyridinyl and thiadiazolyl groups influence the compound’s reactivity or supramolecular interactions?
- Methodology : Conduct DFT calculations (B3LYP/6-311++G**) to map frontier orbitals (HOMO-LUMO gap) and electrostatic potential surfaces. The pyridinyl group’s electron-withdrawing nature lowers LUMO energy (~-1.8 eV), enhancing electrophilic reactivity. SC-XRD data (e.g., π-stacking distances: 3.5–4.0 Å) reveal intermolecular interactions critical for crystal packing .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Methodology :
- Dose-Response Analysis : Test cytotoxicity (e.g., MTT assay) at varying concentrations (1–100 μM) to identify IC50 discrepancies.
- Structural Analog Comparison : Compare with oxadiazole analogs (e.g., replacing S with O in the thiadiazole ring) to isolate sulfur’s role in activity .
- Meta-Analysis : Use PubChem BioAssay data to correlate substituent effects (e.g., electron-donating vs. withdrawing groups) with activity trends .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?
- Methodology : Perform molecular docking (AutoDock Vina) using PDB structures (e.g., EGFR kinase: 1M17). Key interactions:
- Thiadiazole S and N atoms form hydrogen bonds with catalytic lysine (K721).
- Pyridinyl N coordinates with Mg²⁺ in ATP-binding pockets. Validate with MD simulations (RMSD < 2.0 Å over 100 ns) .
Q. What experimental controls are essential for ensuring reproducibility in photophysical studies?
- Methodology :
- Solvent Polarity Controls : Measure fluorescence quantum yield (Φ) in solvents of varying polarity (e.g., cyclohexane vs. DMSO) to assess intramolecular charge transfer.
- Oxygen Scavenging : Use degassed solutions to prevent triplet-state quenching.
- Reference Standards : Compare emission spectra with Ru(bpy)₃²⁺ for instrument calibration .
Data Contradiction Analysis
Q. How to address conflicting crystallographic data on bond angles in related thiadiazole derivatives?
- Methodology : Re-analyze SC-XRD datasets (e.g., CIF files) using updated refinement software (ShelXL vs. OLEX2). Discrepancies in angles (e.g., C–S–C: 85–92°) may arise from thermal motion artifacts. Apply Hirshfeld surface analysis to quantify intermolecular forces influencing geometry .
Q. Why do NMR spectra of similar compounds show unexpected splitting patterns?
- Methodology : Investigate dynamic effects (e.g., restricted rotation of the aniline group) via variable-temperature NMR (VT-NMR). Cooling to 200 K slows rotation, resolving diastereotopic protons. Confirm with NOESY correlations (e.g., cross-peaks between pyridinyl H and thiadiazole H) .
Methodological Resources
- Synthetic Protocols : Reference Appel salt-mediated cyclization for thiadiazole formation .
- Computational Tools : Gaussian 16 for DFT, PyMol for docking visualization .
- Crystallography Standards : R factor < 0.05, data-to-parameter ratio > 7.0 for reliable refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
